molecular formula C6H3BrFI B1272178 2-Bromo-1-fluoro-4-iodobenzene CAS No. 811842-30-5

2-Bromo-1-fluoro-4-iodobenzene

Cat. No. B1272178
M. Wt: 300.89 g/mol
InChI Key: LHRMBQARSBULRX-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-4-iodobenzene is a halogenated aromatic compound that contains bromine, fluorine, and iodine substituents on a benzene ring. This compound is of interest due to its potential as a synthon in various chemical reactions, particularly in the field of pharmaceuticals and organic synthesis. The presence of different halogens on the benzene ring makes it a versatile intermediate for further functionalization through various organic reactions.

Synthesis Analysis

The synthesis of halogenated benzene derivatives, such as 2-Bromo-1-fluoro-4-iodobenzene, often involves multi-step reactions with high yields and purity being the desired outcome. For instance, the preparation of 1-bromo-4-[18F]fluorobenzene, a related compound, can be achieved through nucleophilic aromatic substitution reactions using no-carrier-added [18F]fluoride, with symmetrical bis-(4-bromphenyl)iodonium bromide as a precursor . Another related compound, 1,4-bis(bromomethyl)-2-fluorobenzene, is synthesized from p-xylene through a four-step reaction including nitration, reduction, diazotization, and bromination . These methods highlight the complexity and the careful control of reaction conditions required to synthesize such halogenated benzene derivatives.

Molecular Structure Analysis

The molecular structure of halogenated benzenes is significantly influenced by the presence of halogen atoms, which can affect the geometry and electronic distribution of the molecule. For example, the FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provides insights into the vibrational frequencies and molecular geometry, which are calculated using various DFT methods . These studies are crucial for understanding the reactivity and properties of the molecule.

Chemical Reactions Analysis

Halogenated benzenes like 2-Bromo-1-fluoro-4-iodobenzene can undergo a variety of chemical reactions. For instance, CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters can lead to the formation of benzofurans . Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with different nucleophiles can yield various heterocycles . These reactions demonstrate the compound's utility in constructing complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-1-fluoro-4-iodobenzene are influenced by the halogen substituents. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, can be studied using time-dependent DFT (TD-DFT) approaches . The presence of different halogens also affects the compound's reactivity and stability, which can be exploited in various chemical syntheses. For example, the NMR spectral parameters of bromo- and iodo-substituted fluorobenzenes reveal solvent effects on ortho fluorine-fluorine couplings, which can be significant for understanding reaction outcomes .

Scientific Research Applications

Vibrational Spectra and Electronic States

Research has explored the vibrational spectra of halobenzene cations, including fluoro-, chloro-, bromo-, and iodobenzene, in ground and excited electronic states. These studies provide insights into the properties of halogenated benzene derivatives (Kwon, Kim, & Kim, 2002).

Copper(0)-Mediated Fluoroalkylation

Another significant application is in copper(0)-mediated fluoroalkylation reactions involving iodobenzene and bromo-tetrafluoroethyl compounds. This has implications for developing new fluoroalkylation reactions under transition metal promotion (Zhu, Ni, Gao, & Hu, 2015).

Synthesis of Radiochemicals

The compound also plays a role in the synthesis of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, a key component for 18F-arylation reactions in metallo-organic compounds and Pd-catalyzed coupling (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).

Domino Processes in Organic Chemistry

2-Bromo-1-fluoro-4-iodobenzene is used in CuI-catalyzed domino processes to synthesize benzofurans, indicating its utility in complex organic synthesis (Lu, Wang, Zhang, & Ma, 2007).

Radiation Chemistry

Studies in radiation chemistry have examined halogenated benzene derivatives, including 2-bromo-1-fluoro-4-iodobenzene, focusing on the formation of halide ions and their behavior under irradiation (Naik & Mohan, 2005).

Complex Formation with Cyclodextrins

Research on the complex formation of cyclodextrins with halobenzenes, including fluoro-, chloro-, bromo-, and iodobenzene, in aqueous mediums, has implications for understanding molecular interactions and stability (Takuma, Deguchi, & Sanemasa, 1990).

Applications in Lithium-Ion Batteries

4-bromo-2-fluoromethoxybenzene, a related compound, has been studied as a bi-functional electrolyte additive for lithium-ion batteries, showing potential in enhancing battery safety and performance (Zhang, 2014).

Photodissociation Studies

Theoretical studies on the excited state properties and photodissociation channels of monohalobenzenes, including fluorobenzene, chlorobenzene, bromobenzene, and iodobenzene, provide insights into their behavior under specific conditions (Liu, Persson, & Lunell, 2004).

Ultrasonics in Chemical Degradation

The sonolysis of halogenated benzenes, including 2-bromo-1-fluoro-4-iodobenzene, has been explored, contributing to our understanding of chemical degradation processes (Drijvers, Van Langenhove, & Herrygers, 2000).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organ being the respiratory system .

properties

IUPAC Name

2-bromo-1-fluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFI/c7-5-3-4(9)1-2-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRMBQARSBULRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373669
Record name 2-bromo-1-fluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-fluoro-4-iodobenzene

CAS RN

811842-30-5
Record name 2-bromo-1-fluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 811842-30-5
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Synthesis routes and methods

Procedure details

Add at 0° C. a solution of sodium nitrite (2.0 g, 28.9 mmol) in water (15 mL) to a suspension of 3-bromo-4-fluorophenylamine (5.0 g, 26.3 mmol) in a 6 N aqueous solution of hydrochloric acid (25 mL) at 0° C. slowly over 10 min. Stir the mixture at 0° C. for 5 min. Add this solution to a solution of potassium iodide (4.37 g, 26.3 mmol) in water (125 mL) via syringe at 0° C. under nitrogen over 15 min. Stir at 0° C. for 30 min. Warm to room temperature. Extract with four times with dichloromethane (100 mL), dry (sodium sulfate), filter, and concentrate. Purify by silica gel chromatography, eluting with 100:0 to 95:5 hexanes:ethyl acetate to give the title compound as a colorless oil (5.83 g, 74%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
4.37 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Three
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GS Sheppard, L Wang, SD Fidanze… - Journal of Medicinal …, 2020 - ACS Publications
The BET family of proteins consists of BRD2, BRD3, BRD4, and BRDt. Each protein contains two distinct bromodomains (BD1 and BD2). BET family bromodomain inhibitors under …
Number of citations: 82 pubs.acs.org
B Wong, X Linghu, JJ Crawford, J Drobnick, W Lee… - Tetrahedron, 2014 - Elsevier
… 2-Bromo-1-fluoro-4-iodobenzene (1i, 602ámg, 2.00ámmol) was employed. Compound 3i was purified using EtOAc in hexanes (0–10%) and obtained as a pale yellow oil (370ámg, 71%…
Number of citations: 27 www.sciencedirect.com
Z Li, X Li, MB Su, LX Gao, YB Zhou… - Journal of Medicinal …, 2020 - ACS Publications
… S1 (134 mg, 1 mmol) was reacted with 2-bromo-1-fluoro-4-iodobenzene (600 mg, 2 mmol) following the general procedure A to afford 103 mg (32%, solid) of the title compound after …
Number of citations: 30 pubs.acs.org
ZJ Song, DM Tellers, PG Dormer… - … Process Research & …, 2014 - ACS Publications
… The new synthesis started from readily available 2-bromo-1-fluoro-4-iodobenzene 13. Substitution of the fluorine by a methoxy group occurred readily by using sodium methoxide …
Number of citations: 19 pubs.acs.org

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